![molecular formula C19H21N3O4S B2394903 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-61-3](/img/structure/B2394903.png)
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CEP-28122, and it belongs to the class of pyridine derivatives. In
Mechanism of Action
The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. Additionally, it has been found to inhibit the activity of transcription factors, which are proteins that control the expression of genes involved in cancer growth.
Biochemical and Physiological Effects:
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or unwanted cells from the body. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one in lab experiments include its ability to inhibit the growth of cancer cells and its potential applications in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves the reaction of indoline-1-carboxylic acid with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting compound with pyridine-2,3-diamine and pyrrolidine-1-sulfonyl chloride. The final product is obtained after several purification steps.
Scientific Research Applications
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been studied extensively for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(22-13-9-15-6-1-2-7-16(15)22)14-20-10-5-8-17(19(20)24)27(25,26)21-11-3-4-12-21/h1-2,5-8,10H,3-4,9,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOTBHASITROJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.